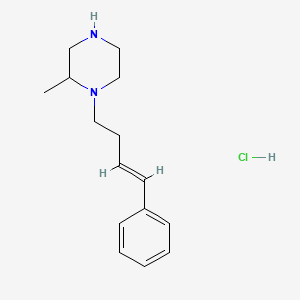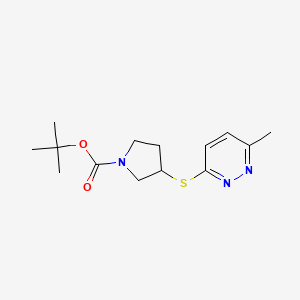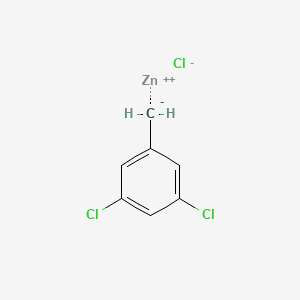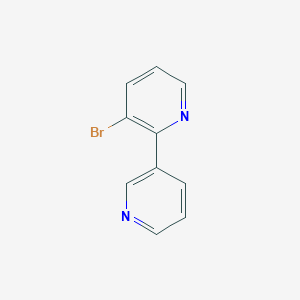![molecular formula C10H18BrN B13972363 8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
8-(Bromomethyl)-2-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)-2-azaspiro[45]decane is a chemical compound characterized by its unique spirocyclic structure
Métodos De Preparación
The synthesis of 8-(Bromomethyl)-2-azaspiro[4.5]decane typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the spirocyclic structure. Industrial production methods may involve more scalable processes, but the fundamental reaction conditions remain similar.
Análisis De Reacciones Químicas
8-(Bromomethyl)-2-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of methyl derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)-2-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)-2-azaspiro[4.5]decane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The spirocyclic structure provides stability and specificity to these interactions, making the compound a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
8-(Bromomethyl)-2-azaspiro[4.5]decane can be compared with other similar compounds, such as:
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains oxygen atoms in the ring, which can influence its reactivity and applications.
1-(Bromomethyl)-8-oxaspiro[4.5]decane:
The uniqueness of this compound lies in its nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs.
Propiedades
Fórmula molecular |
C10H18BrN |
|---|---|
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
8-(bromomethyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H18BrN/c11-7-9-1-3-10(4-2-9)5-6-12-8-10/h9,12H,1-8H2 |
Clave InChI |
QWIAZLBWECDRSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CBr)CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
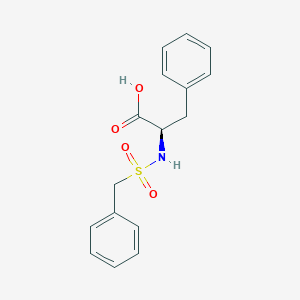
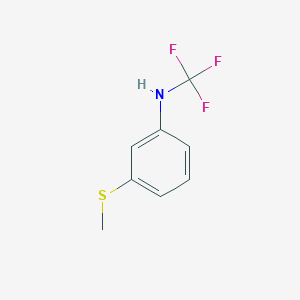
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
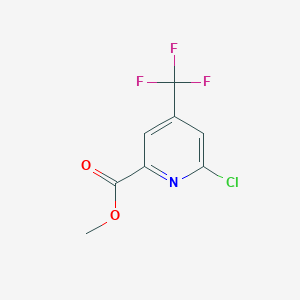
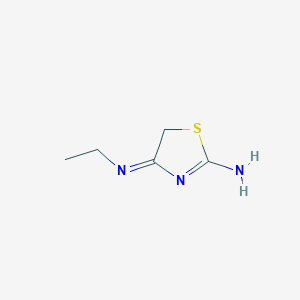

![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
